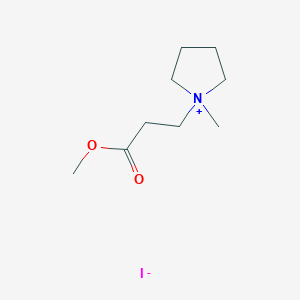
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ring, a carboxyethyl group, and an iodide ion. It is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with an appropriate carboxyethylating agent, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium bromide methyl ester
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium chloride methyl ester
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium fluoride methyl ester
Uniqueness
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can participate in specific substitution reactions that may not be as efficient with other halides.
Propiedades
Número CAS |
22041-31-2 |
|---|---|
Fórmula molecular |
C9H18INO2 |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
methyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-10(6-3-4-7-10)8-5-9(11)12-2;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CRIVZCWQXMNFTO-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC1)CCC(=O)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



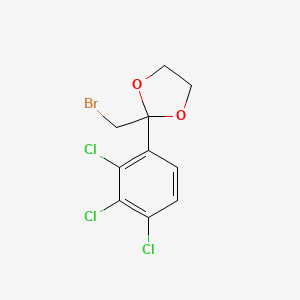

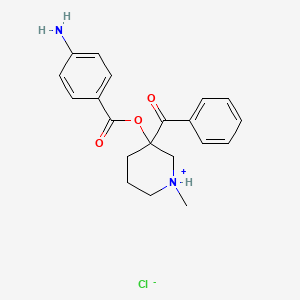
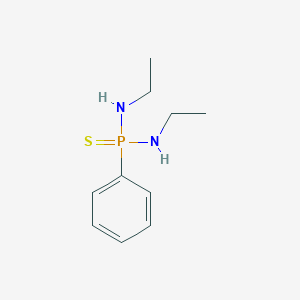

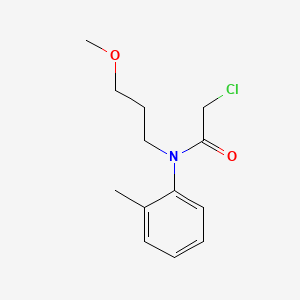
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)






